Methyl 4-hydroxy-3-isopentylbenzoate
Description
Methyl 4-hydroxy-3-isopentylbenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, a hydroxyl (-OH) group at the para (4th) position, and an isopentyl (3-methylbutyl) substituent at the meta (3rd) position of the aromatic ring.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
HHEBLTFFEIISNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-isopentylbenzoate typically involves the esterification of 4-hydroxy-3-isopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the isopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-3-isopentylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on cellular processes. Its hydroxyl and ester groups may interact with biological molecules, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity, leading to the discovery of new drugs with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester group allows for polymerization reactions, resulting in materials with desirable properties for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-isopentylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can then interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-hydroxy-3-isopentylbenzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and functional applications.
Structural Analogs and Substituent Effects
- Ethyl Benzoate Derivatives (e.g., I-6230, I-6232) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and its analogs () feature ethyl ester groups and complex heterocyclic substituents (e.g., pyridazine, methylisoxazole). These compounds exhibit enhanced biological activity due to electron-withdrawing groups and extended aromatic systems, contrasting with this compound’s simpler isopentyl and hydroxyl groups. The ethyl ester moiety in I-6230 may reduce volatility compared to methyl esters, as seen in general ester trends .
Methyl Salicylate
Methyl salicylate () shares the methyl ester and hydroxyl substituents but differs in substitution pattern: the hydroxyl group is at the ortho (2nd) position. This structural difference significantly impacts its volatility and application; methyl salicylate is a volatile organic compound (VOC) used in liniments, whereas the para-hydroxyl and bulky isopentyl groups in this compound likely reduce volatility and enhance lipophilicity .
Physicochemical Properties
Table 1 summarizes key properties of this compound and analogs inferred from literature:
*Estimated based on methyl ester and substituent trends .
- Volatility : Methyl esters (e.g., methyl salicylate) are typically more volatile than ethyl analogs. The isopentyl group in this compound likely further reduces volatility compared to unsubstituted methyl benzoate .
- Solubility: The hydroxyl group enhances water solubility relative to non-polar esters, but the bulky isopentyl group counteracts this, resulting in low overall solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
